Product packaging for Hexadecyloctaglycol(Cat. No.:CAS No. 5698-39-5)

Hexadecyloctaglycol

Cat. No.: B1622412
CAS No.: 5698-39-5
M. Wt: 594.9 g/mol
InChI Key: YAMTWWUZRPSEMV-UHFFFAOYSA-N
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Description

Hexadecyloctaglycol is a useful research compound. Its molecular formula is C32H66O9 and its molecular weight is 594.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H66O9 B1622412 Hexadecyloctaglycol CAS No. 5698-39-5

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMTWWUZRPSEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394423
Record name Hexadecyloctaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5698-39-5
Record name Hexadecyloctaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Octaethylene Glycol Monohexadecyl Ether: Foundational Principles and Research Context

Classification as a Nonionic Polyethylene (B3416737) Glycol (PEG) Ether Surfactant

Octaethylene glycol monohexadecyl ether belongs to the class of nonionic surfactants. Unlike ionic surfactants, which possess a charged head group, nonionic surfactants have no charge, making them generally less sensitive to pH changes and the presence of electrolytes in a solution. chemicalbook.com This characteristic enhances their stability and compatibility with other types of surfactants and molecules. chemicalbook.com

Its structure places it within the family of polyethylene glycol (PEG) ethers, which are synthesized by the ethoxylation of a fatty alcohol. yeserchem.com In this case, a hexadecyl alcohol (a 16-carbon fatty alcohol) is joined to a chain of eight repeating ethylene (B1197577) glycol units. medchemexpress.com These compounds are also known more broadly as polyoxyethylene alkyl ethers. formulationbio.comresearchgate.net The general structure consists of a hydrocarbon tail and a polar head group made of the polyoxyethylene chain. researchgate.net

As a surfactant, its primary function is to reduce surface tension between different phases, such as between oil and water or between a liquid and a gas. This property is a direct result of its molecular structure.

Table 1: Chemical and Physical Properties of Octaethylene Glycol Monohexadecyl Ether

PropertyValue
SynonymsPolyoxyethylene (8) hexadecyl ether, C16E8
Molecular FormulaC32H66O9
Molecular Weight594.86 g/mol
CAS Number5698-39-5
AppearanceWhite to off-white solid

Amphiphilic Nature and Hydrophilic-Lipophilic Balance in Research Systems

The defining characteristic of Octaethylene glycol monohexadecyl ether is its amphiphilic nature. The molecule is composed of two distinct parts with opposing affinities for water:

A Lipophilic (Hydrophobic) Tail: This portion consists of the long hexadecyl hydrocarbon chain (C16H33). It is nonpolar and repels water, preferring to interact with other nonpolar substances like oils and lipids.

A Hydrophilic Head: This part is the octaethylene glycol chain, -(OCH2CH2)8OH. The multiple ether linkages and the terminal hydroxyl group make this end of the molecule polar and attracted to water. medchemexpress.com

This dual nature drives the molecule's behavior in aqueous solutions. At low concentrations, the molecules align at the surface. As the concentration increases past a certain point, known as the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles. In these micelles, the lipophilic tails form a core to exclude water, while the hydrophilic heads form an outer shell that interacts with the surrounding water. This process is fundamental to its function as a solubilizing agent.

The Hydrophilic-Lipophilic Balance (HLB) is a value that indicates the relative degree of hydrophilicity and lipophilicity of a surfactant. While the exact experimental HLB value for Octaethylene glycol monohexadecyl ether can vary slightly by measurement method, it is designed to be a water-soluble surfactant, indicating a higher HLB value, which is typical for effective oil-in-water emulsifiers and solubilizers.

Overview of its Role as a Biochemical Reagent in Life Science Research

Octaethylene glycol monohexadecyl ether serves as a crucial biochemical reagent in life science research, primarily due to its ability to manipulate biological structures without completely destroying their function. Its nonionic, and therefore uncharged, nature is particularly advantageous as it minimizes the denaturation of proteins compared to harsher ionic detergents. smolecule.com

A primary application is in the study of membrane proteins. medchemexpress.com These proteins are embedded within the lipid bilayer of cell membranes, making them notoriously difficult to isolate and study. The amphiphilic nature of Octaethylene glycol monohexadecyl ether allows it to disrupt the lipid membrane and solubilize these proteins. smolecule.com The surfactant molecules form micelles around the hydrophobic domains of the protein, effectively extracting it from the membrane and keeping it soluble in an aqueous buffer for subsequent analysis. medchemexpress.comsmolecule.com This technique is vital for structural biology techniques and functional assays.

Furthermore, its ability to interact with and penetrate cell membranes has made it a subject of interest in research related to drug delivery systems. medchemexpress.com The general class of polyoxyethylene alkyl ethers is also used to create artificial membrane systems, such as vesicles, which are employed to study membrane transport and other cellular processes. smolecule.com

A closely related compound, Octaethylene glycol monododecyl ether (C12E8), has been used extensively in research, for example, in developing mixed micellar assays for enzymes like lipoxygenase and for solubilizing the viral membranes of intact viruses such as influenza. sigmaaldrich.com The principles of its action in these systems are directly comparable to those of the monohexadecyl ether variant.

Compound Nomenclature

Synthesis and Purity Considerations for Academic Investigations of Octaethylene Glycol Monohexadecyl Ether

Methodologies for Chemical Synthesis of Octaethylene Glycol Monohexadecyl Ether

The creation of octaethylene glycol monohexadecyl ether for research purposes can be achieved through several synthetic routes. The choice of method often depends on the desired purity, yield, and scale of the synthesis.

Williamson Ether Synthesis: This classic and versatile method is a cornerstone for preparing ethers in a laboratory setting. masterorganicchemistry.com The synthesis involves an SN2 reaction between an alkoxide and an alkyl halide or sulfonate. masterorganicchemistry.com For C16E8, two primary pathways are viable:

Pathway A: Reacting the sodium salt of 1-hexadecanol (B1195841) (hexadecyloxide) with a tosylated or halogenated octaethylene glycol.

Pathway B: Reacting the sodium salt of octaethylene glycol with a 1-hexadecyl halide, such as 1-bromohexadecane. google.com

Because the Williamson ether synthesis is an SN2 reaction, it is most efficient with primary alkyl halides to avoid elimination side reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comyoutube.com The alkoxide is typically formed by deprotonating the corresponding alcohol with a strong base like sodium hydride (NaH) or sodium metal in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.comlibretexts.org

Direct Ethoxylation: This industrial method involves the direct addition of ethylene (B1197577) oxide to a substrate, in this case, 1-hexadecanol. wikipedia.org The reaction is typically performed at elevated temperatures (e.g., 180°C) and pressure, using a catalyst like potassium hydroxide (B78521) (KOH). wikipedia.org While suitable for large-scale production, this method produces a mixture of polyethylene (B3416737) glycol (PEG) chain lengths, resulting in a product with a distribution of ethoxymers (polydispersity). This lack of a single, defined molecular weight makes it less ideal for fundamental research where monodispersity is critical.

Stepwise Solid-Phase Synthesis: To achieve a highly pure, monodisperse product, stepwise solid-phase synthesis is an advanced and effective methodology. nih.gov This technique involves anchoring a starting material to a solid support, such as a polystyrene resin, and sequentially adding ethylene glycol units. nih.govdntb.gov.ua A typical synthetic cycle includes three main steps: deprotonation of the resin-bound alcohol, coupling via a Williamson ether formation with a protected and activated PEG monomer, and subsequent deprotection to allow for the next cycle. nih.gov This approach minimizes side reactions and simplifies purification, as excess reagents and byproducts are washed away at each step, often eliminating the need for complex chromatographic purification of the final product. nih.govbeilstein-journals.org

Rigorous Purification and Characterization for Research-Grade Applications

For academic investigations, the synthesized octaethylene glycol monohexadecyl ether must be rigorously purified and its chemical identity and purity unequivocally confirmed.

Purification Techniques:

Column Chromatography: This is the most common and effective method for purifying organic compounds in the lab. khanacademy.orgyoutube.com For non-ionic surfactants like C16E8, normal-phase chromatography using a silica (B1680970) gel stationary phase and an eluent system, such as a mixture of chloroform (B151607) and acetone, can effectively separate the desired product from nonpolar impurities and unreacted starting materials. rsc.org Reversed-phase chromatography, using a C18-bonded silica column, is also a powerful technique for purifying PEG derivatives and can be used to separate components based on hydrophobicity. nih.govharvardapparatus.com

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification or pre-concentration step. It functions on similar principles to column chromatography but uses disposable cartridges for faster processing.

Precipitation and Recrystallization: The physical properties of PEG derivatives can be exploited for purification. The compound can often be dissolved in a minimal amount of a suitable organic solvent (like dichloromethane) and then precipitated by adding a non-solvent (like diethyl ether or hexane). This process is effective for removing reagents and some impurities.

Characterization Methods: The identity and purity of the final product are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. umn.edunih.gov ¹H NMR confirms the presence and ratio of protons in the hexadecyl chain versus the ethylene glycol repeating units. researchgate.netacs.org Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of atoms within the molecule. The molecular weight and purity of PEG conjugates can be accurately determined from correctly assigned ¹H NMR spectra. nih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. rsc.org Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing PEG derivatives. nih.gov When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for identifying trace impurities and analyzing fragmentation patterns, which further confirm the structure. nih.govyoutube.comyoutube.com

Purity Analysis (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are routinely used to assess the final purity of the compound, with research-grade materials typically expected to be ≥99% pure.

Isotopic Labeling Strategies for Advanced Mechanistic Probes

For advanced studies, such as tracking the molecule's behavior or elucidating reaction mechanisms, octaethylene glycol monohexadecyl ether can be synthesized with isotopic labels, most commonly deuterium (B1214612) (²H or D). iaea.org The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes deuterated compounds valuable research tools. nih.govresearchgate.net

Synthesis from Labeled Precursors: This is a direct approach where the synthesis is carried out using starting materials that already contain the desired isotopes. For example, deuterated C16E8 can be prepared by using deuterated ethylene oxide (d-EO) or deuterated ethylene glycol (EG-d4) in either a Williamson or ethoxylation reaction. fz-juelich.de This method allows for precise control over the location of the isotopic labels within the molecule. While effective, deuterated starting materials can be expensive. osaka-u.ac.jp

Post-Synthetical Photocatalytic Deuteration: A more recent and versatile strategy is the direct hydrogen/deuterium (H/D) exchange on a pre-synthesized PEG derivative. nih.gov This can be achieved through a photocatalytic reaction using an inexpensive deuterium source like deuterium oxide (D₂O). chemrxiv.org A catalyst, such as tetra-n-butylammonium decatungstate (TBADT), is activated by light and facilitates the exchange of C-H bonds with C-D bonds, particularly at the α-oxy positions along the PEG chain. nih.govresearchgate.netosaka-u.ac.jp This method avoids the need for expensive labeled precursors and can introduce deuterium at multiple sites in a single reaction. nih.gov

Supramolecular Self Assembly and Micellization Behavior of Octaethylene Glycol Monohexadecyl Ether

Critical Micelle Concentration (CMC) Determination and Environmental Dependencies

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration threshold at which micelles begin to form. For polyoxyethylene alkyl ether surfactants like C16E8, the CMC is influenced by both the hydrophobic alkyl chain length and the hydrophilic polyoxyethylene chain length.

Various experimental techniques are employed to determine the CMC. A common method involves using a fluorescent probe, such as pyrene (B120774). The ratio of certain vibrational bands in the pyrene fluorescence spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous solution, while above the CMC, it partitions into the nonpolar micellar core, causing a distinct spectral shift that signals micelle formation. nih.gov Fluorescence correlation spectroscopy (FCS) is another powerful technique that measures changes in the diffusion coefficient of fluorescently labeled molecules as they incorporate into larger micellar aggregates. nih.gov

The CMC is not a fixed value and is highly dependent on environmental conditions:

Temperature: For non-ionic surfactants like C16E8, the CMC generally decreases with increasing temperature up to the cloud point.

Additives: The presence of electrolytes or other organic molecules can alter the CMC. Salts can lower the CMC by screening the repulsion between headgroups, while certain organic additives can either promote or inhibit micellization depending on their interaction with the surfactant molecules.

Solvent: The nature of the solvent has a profound impact on the CMC. In more complex solvent systems, such as deep eutectic solvents, the interactions are more intricate, significantly altering the self-assembly process.

While specific data for C16E8 is not prevalent in the provided results, data for its shorter-chain homolog, octaethylene glycol monododecyl ether (C12E8), provides a valuable reference. Its CMC has been reported as 8x10⁻⁵ M (or 0.08 mM) at 25 °C and also at 0.11 mM. sigmaaldrich.comwikipedia.org

Micellar Aggregation Number and Morphological Characterization in Solution

The aggregation number (Nagg) is the average number of surfactant molecules that constitute a single micelle. researchgate.net This value is not static and can be influenced by factors such as surfactant concentration, temperature, and ionic strength. researchgate.net Methods like steady-state fluorescence quenching and fluorescence correlation spectroscopy are used to determine the aggregation number. nih.govnih.gov In the fluorescence quenching method, the quenching of a micelle-solubilized fluorophore by a quencher molecule is monitored; the quenching kinetics are dependent on the micelle concentration, from which the aggregation number can be calculated. nih.gov

The morphology of the micelles is also dynamic. For many non-ionic surfactants, including the C12E8 analog, micelles are initially small and spheroidal at concentrations just above the CMC. nih.gov However, as the surfactant concentration or temperature increases, these spherical micelles can grow unidirectionally into larger, anisotropic structures such as cylindrical or long, flexible threadlike micelles. nih.govbohrium.com Cryo-transmission electron microscopy (cryo-TEM) has provided direct visual evidence of these morphological transitions, showing that even at high concentrations where significant growth is expected, micelles of C12E8 can remain spheroidal due to a partial mixing of the alkyl chains and head groups. nih.gov

Table 1: Physicochemical Properties of the Related Surfactant C12E8 This table presents data for the closely related homolog C12E8 as a reference.

PropertyValueSource
CMC0.11 mM sigmaaldrich.com
Aggregation Number (Nagg)123 sigmaaldrich.com
Morphology near CMCSpheroidal nih.gov

Self-Assembly Mechanisms in Aqueous and Complex Solvent Systems

Deep eutectic solvents (DESs) are a class of solvents formed by mixing a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea (B33335) or glycerol). whiterose.ac.uknih.gov These solvents are gaining attention as environmentally sustainable alternatives to traditional organic solvents. bath.ac.uk

The self-assembly of surfactants within DESs is a rapidly developing field of study. bath.ac.uk Research has demonstrated that micelle formation occurs in these non-aqueous environments, but the driving forces and resulting structures can differ significantly from those in water. bath.ac.ukrsc.org The morphology of the aggregates can be tuned via electrostatic and hydrogen-bond interactions between the DES components and the surfactant headgroups. bath.ac.ukrsc.org For instance, studies on similar surfactants have shown that the degree of micellar elongation is strongly dependent on the specific DES used, with more elongated aggregates forming in choline chloride:urea compared to choline chloride:glycerol. rsc.org This control over micellar morphology opens up new possibilities for applications in materials science and formulation. bath.ac.uk

Investigations of Mixed Micellar Systems Involving Octaethylene glycol monohexadecyl ether

In many practical applications, surfactants are used as mixtures rather than as single components. When octaethylene glycol monohexadecyl ether is combined with other surfactants (co-surfactants), the resulting mixed micelles can exhibit properties that are significantly different from, and often superior to, the individual components.

The interaction between different surfactants in a mixed micelle can be categorized as synergistic, antagonistic, or ideal.

Synergism occurs when the properties of the mixture are more favorable than would be predicted from the properties of the individual components. A common example is a mixed CMC that is lower than the CMC of either pure surfactant, indicating that micellization is more favorable in the mixture. researchgate.net This enhanced performance is often attributed to favorable interactions between the different headgroups or a reduction in electrostatic repulsion, allowing for more efficient packing within the micelle. researchgate.net

Antagonism is the opposite effect, where the mixture performs less effectively than the individual components (e.g., a higher mixed CMC). rjptonline.org

Ideal behavior implies that the surfactants mix without any specific interaction, and the properties of the mixture are a simple average of the individual components.

For example, a study on the mixed system of C12E8 and the sugar-based surfactant n-octyl-β-D-thioglucoside (OTG) found that the system behaved ideally, with the micellization process being largely controlled by the more surface-active C12E8. nih.gov The type of interaction—synergistic, antagonistic, or ideal—is crucial for designing formulations with optimized performance.

The impact on micellar structure can be significant:

Size and Shape: The incorporation of a co-surfactant can lead to either an increase or a decrease in micelle size and can induce shape transitions. For instance, in mixed systems of anionic and zwitterionic surfactants, the addition of a cosolvent like dipropylene glycol was found to cause micelle shrinkage. researchgate.net Conversely, adding other molecules can cause the micelles to enlarge. researchgate.net

Palisade Layer: The palisade layer, the region of the micelle containing the headgroups and portions of the alkyl chains, can be altered. In the C12E8/OTG mixed system, the inclusion of C12E8 resulted in a slightly more polar palisade layer and a less compact environment, as indicated by fluorescence probe studies. nih.gov

Table 2: General Effects of Co-surfactants on Micellar Properties

Property AffectedObserved ImpactSource
Critical Micelle Concentration (CMC)Can be lowered (synergism) or raised (antagonism). researchgate.net
Micellar Size/GeometryCan cause micellar growth, shrinkage, or shape changes (e.g., sphere-to-rod). researchgate.net
Micellar Polarity/CompactnessCan alter the polarity and packing of the micellar palisade layer. nih.gov
Phase BehaviorCan induce the formation of mixed micelles over other phases.

Interactions with Biological Membrane Systems and Biomimetics Involving Octaethylene Glycol Monohexadecyl Ether

Molecular Interactions with Lipid Bilayers and Cellular Membranes

Octaethylene glycol monohexadecyl ether (C16E8) interacts with lipid bilayers in a manner characteristic of many non-ionic detergents, a process that is largely driven by its amphipathic structure. The hydrophobic hexadecyl tail has a strong affinity for the acyl chain region of the lipid bilayer, while the polar octaethylene glycol headgroup interacts favorably with the aqueous environment and the polar headgroups of the lipids.

The interaction can be generally described in a three-stage model:

Monomer Partitioning : At low concentrations, C16E8 monomers insert themselves into the lipid bilayer. The long C16 alkyl chain integrates into the hydrophobic core of the membrane, while the hydrophilic polyoxyethylene head remains at the membrane-water interface. This insertion can increase the surface area of the membrane. usp.br

Membrane Saturation : As the concentration of C16E8 increases, the lipid bilayer becomes saturated with detergent monomers. This leads to significant changes in the physical properties of the membrane, such as increased fluidity and permeability. The presence of the bulky headgroups can also induce curvature stress in the bilayer. nih.gov

Micellization and Solubilization : Above a critical concentration, the structural integrity of the bilayer is compromised, leading to its disintegration into mixed micelles composed of lipids and detergent molecules. usp.brresearchgate.net The complete solubilization of lipid vesicles generally occurs at a detergent concentration near its critical micelle concentration (CMC). usp.br

The length of the alkyl chain is a critical determinant of the surfactant's interaction with the membrane. Longer alkyl chains, such as the C16 chain of octaethylene glycol monohexadecyl ether, lead to a lower CMC compared to their shorter-chain counterparts (e.g., C12E8). This indicates that less C16E8 is required to initiate the disruption and solubilization of the lipid bilayer. nih.gov The strong hydrophobic interactions of the C16 chain contribute to a more stable association with the membrane core. Studies on polyoxyethylene alkyl ethers have shown that strong correlations exist between the alkyl chain length (n) and the ethylene (B1197577) oxide units (m) and the physicochemical properties of the surfactant. nih.gov

Table 1: Comparative Properties of Polyoxyethylene Alkyl Ethers This table illustrates the general trends in physicochemical properties with changing alkyl chain length based on established principles for polyoxyethylene alkyl ether surfactants. Specific values for C16E8 are not widely reported and are inferred based on these trends.

PropertyShorter Alkyl Chain (e.g., C12E8)Longer Alkyl Chain (e.g., C16E8)Reason for Difference
Critical Micelle Concentration (CMC)HigherLowerIncreased hydrophobicity of the longer alkyl chain drives micellization at lower concentrations.
HydrophobicityLowerHigherThe 16-carbon chain is more non-polar than a 12-carbon chain.
Membrane Disruptiveness at low concentrationsLess DisruptiveMore DisruptiveHigher hydrophobicity leads to stronger partitioning into the lipid bilayer.
Gentleness for Protein SolubilizationGenerally HarsherGenerally GentlerLonger alkyl chains can form more stable micelles that better mimic the lipid environment. researchgate.net

Role in Membrane Permeability and Transport Mechanism Research

Octaethylene glycol monohexadecyl ether is a tool for modulating membrane permeability in research settings. By inserting into the lipid bilayer, it disrupts the ordered packing of phospholipids, creating transient pores or defects that increase the permeability of the membrane to ions and small molecules. This property is particularly useful in studies of membrane transport mechanisms.

Researchers can utilize C16E8 to permeabilize cell membranes or artificial liposomes to introduce substances that would not normally cross the bilayer, such as fluorescent dyes, drugs, or labeled molecules. This allows for the investigation of intracellular processes or the loading of vesicles for experimental assays. The ability of polyoxyethylene ethers to penetrate cell membranes makes them potentially useful in drug delivery applications. researchgate.neticmab.es

The process of membrane permeabilization is concentration-dependent. Below the CMC, the insertion of C16E8 monomers increases membrane fluidity and can cause leakage. As the concentration approaches the CMC, the formation of pores and other non-bilayer structures drastically increases permeability, culminating in the complete solubilization of the membrane into mixed micelles. usp.br The specific choice of a C16 alkyl chain allows for these effects to be triggered at very low concentrations.

Applications in the Study of Membrane Protein Solubilization and Stability

One of the primary applications of octaethylene glycol monohexadecyl ether in biochemistry is the solubilization and purification of integral membrane proteins. researchgate.net To study their structure and function, these proteins must be extracted from their native lipid bilayer environment, a process that often leads to denaturation and aggregation. Detergents like C16E8 can create a mimic of the membrane environment, stabilizing the protein in solution. cusabio.comsigmaaldrich.com

The process involves replacing the lipid bilayer surrounding the protein with a belt of detergent molecules, forming a protein-detergent complex. sigmaaldrich.com The hydrophobic tails of the C16E8 molecules interact with the transmembrane domains of the protein, shielding them from the aqueous solvent, while the hydrophilic heads ensure the complex remains soluble.

The choice of detergent is critical for maintaining the native conformation and activity of the protein. sigmaaldrich.com Non-ionic detergents like C16E8 are generally considered milder than ionic detergents. Furthermore, within the polyoxyethylene ether family, detergents with longer alkyl chains are often less denaturing than those with shorter chains. researchgate.net The longer C16 chain of octaethylene glycol monohexadecyl ether can provide a more stable and lipid-like environment, which can be crucial for the stability of sensitive membrane proteins. nih.gov However, the optimal detergent is protein-specific, and a range of detergents are often screened to find the best conditions for a particular target protein. cusabio.com

Mechanisms of Interaction with Viral Membranes (e.g., influenza virus envelopes)

Octaethylene glycol monohexadecyl ether and other non-ionic surfactants are known to inactivate enveloped viruses, such as the influenza virus, by disrupting their lipid envelope. nih.govresearchgate.net The viral envelope is a lipid bilayer, derived from the host cell, in which viral proteins are embedded. This envelope is essential for the virus to enter host cells.

The mechanism of inactivation involves the solubilization of the viral membrane by the detergent molecules. nih.gov Similar to its interaction with cellular membranes, C16E8 monomers insert into the viral envelope. As the concentration of the surfactant on the viral surface increases, it disrupts the lipid packing and can lead to several outcomes:

Perforation : The creation of pores in the viral envelope, leading to the leakage of viral contents.

Symmetric Expansion : The incorporation of detergent can cause the envelope to expand symmetrically until it loses its integrity. nih.gov

Complete Solubilization : At sufficiently high concentrations, the entire viral envelope can be dissolved into mixed micelles of lipid, viral proteins, and detergent, completely destroying the virion structure.

Studies with other non-ionic surfactants, such as octaethylene glycol monodecyl ether (C10E8), have shown they can inactivate coronaviruses by disrupting the lipid envelope. icmab.es While direct studies on C16E8 with the influenza virus are not extensively documented in readily available literature, the established mechanism for non-ionic surfactants suggests a similar mode of action. The higher hydrophobicity of the C16 chain would likely make it a potent disruptive agent for viral envelopes at low concentrations. This principle is utilized in the functional reconstitution of influenza virus envelopes, where detergents are used to solubilize the viral membrane before being removed to form virosomes. nih.gov

Advanced Analytical and Spectroscopic Characterization in Octaethylene Glycol Monohexadecyl Ether Studies

Light Scattering Techniques for Aggregation State and Size Determination

Research on a series of long-chain polyoxyethylene surfactants has shown that micellar properties are heavily dependent on the length of the hydrophilic polyoxyethylene (EO) chain. bohrium.com As the EO chain length increases, the critical micelle concentration (CMC) tends to increase, while the micellar molecular weight and aggregation number decrease. bohrium.com For instance, the CMC for Octaethylene glycol monohexadecyl ether (C16E8) has been reported to be approximately 0.0025 mM at 25°C. stevenabbott.co.uk

DLS measurements are particularly useful for determining the hydrodynamic radius (Rh) of micelles. Studies on the related compound, octaethylene glycol monododecyl ether (C12E8), in mixed micellar systems demonstrated that the micellar size increases with temperature. nih.gov This growth is more pronounced as the proportion of the ethoxylated surfactant in the mixture increases. nih.gov Furthermore, the effect of total surfactant concentration on micellar size is also dependent on temperature and the composition of the system. nih.gov

Light scattering studies have consistently indicated that the micelles formed by long-chain polyoxyethylene surfactants are typically spherical or nearly spherical and are heavily hydrated. bohrium.com The level of hydration often increases with the length of the polyoxyethylene chain. bohrium.com

Table 1: Micellar Properties of Selected Polyoxyethylene Alkyl Ethers

This table is interactive. Click on the headers to sort the data.

Surfactant Alkyl Chain EO Units CMC (mM) Aggregation Number (Nagg)
C16E8 C16 8 0.0025 stevenabbott.co.uk ~99 (for C16E17) bohrium.com
C12E8 C12 8 0.11 sigmaaldrich.comsigmaaldrich.com 123 sigmaaldrich.comsigmaaldrich.com
C10E8 C10 8 ~0.09 (calculated) -
C12E9 C12 9 0.1 stevenabbott.co.uk -
C16E9 C16 9 0.0021 stevenabbott.co.uk -

Note: Aggregation numbers can vary with conditions such as temperature and concentration. The value for C16E17 is provided as an illustrative example from the same class of surfactants.

Small-Angle Scattering (Neutron and X-ray) for Supramolecular Structure Elucidation

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for obtaining detailed structural information about supramolecular assemblies like micelles at the nanometer scale. researchgate.netnih.govresearchgate.net These methods provide data on the shape, size, and internal structure of the aggregates. rsc.org

SAXS has been employed to study the structure of octaethylene glycol monododecyl ether (C12E8) micelles in aqueous solutions containing 1,4-dioxane. benthamopenarchives.com The analysis of scattering data allows for the determination of micellar shape and dimensions, often modeled as core-shell structures. benthamopenarchives.com The combination of SAXS and SANS is particularly potent, as it allows for contrast variation (especially in SANS by using deuterated solvents), which can highlight different parts of the micelle, such as the hydrophobic core versus the hydrated hydrophilic corona. nih.gov These techniques are essential for building detailed models of the self-assembled structures formed by C16E8 in solution. researchgate.net

Fluorescence Spectroscopy and Anisotropy for Interfacial Microenvironment Probing

Fluorescence spectroscopy, utilizing specific molecular probes, is a highly sensitive method for investigating the microenvironment within and at the surface of micelles. nih.gov The technique can provide information on properties such as polarity, microviscosity (fluidity), and structural changes in different regions of the micelle, like the core and the palisade layer. nih.gov

A common application is the determination of the CMC using a polarity-sensitive probe like pyrene (B120774). The ratio of the first and third vibronic peaks (I1/I3) in the pyrene fluorescence spectrum changes significantly when it moves from a polar aqueous environment to the nonpolar micellar core, providing a precise measure of the onset of micellization. nih.gov

Steady-state and time-resolved fluorescence anisotropy measurements are used to probe the rotational mobility of a fluorescent molecule within the micelle, which relates to the local microviscosity. nih.gov For example, studies on mixed micelles containing C12E8 using the hydrophobic probe coumarin (B35378) 6 have shown that the inclusion of the ethoxylated surfactant leads to a slightly more polar palisade layer. nih.gov This increased polarity was accompanied by a faster rotational reorientation of the probe, indicating a less compact and more fluid environment. nih.gov This effect is attributed to the structure and hydration of the bulky polyoxyethylene head groups, which create a more open interfacial region compared to surfactants with smaller head groups. nih.gov

Chromatographic Methods for Complex Mixture Analysis

Chromatographic techniques are indispensable for the purification, separation, and quantitative analysis of Octaethylene glycol monohexadecyl ether and related compounds. rsc.orgnih.gov Given that commercial surfactants are often mixtures of different alkyl and ethylene (B1197577) oxide chain lengths, chromatography is crucial for quality control and characterization.

High-performance liquid chromatography (HPLC) is a primary tool. For polyoxyethylene glycol derivatives that lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are employed. nih.gov In a study on PEG-modified dendrimers, HPLC with CAD was used to characterize the final product, while HPLC with a UV detector was used to quantify a UV-active byproduct of the reaction, demonstrating the power of using multiple detection methods. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of these surfactants in complex biological matrices. nih.gov A method for analyzing octaethylene glycol monodecyl ether (C10E8) in rat plasma was developed using a reversed-phase C18 column and detection in multiple reaction monitoring (MRM) mode. nih.gov This approach allows for pharmacokinetic studies and the determination of bioavailability. nih.gov

Gel filtration chromatography (GFC) has also been used to study the micelle formation of ethoxylated surfactants. By analyzing the elution profile as a function of total surfactant concentration, it is possible to determine the monomer concentration and calculate the weight-average aggregation number of the micelles. rsc.org

Computational and Theoretical Modeling of Octaethylene Glycol Monohexadecyl Ether Systems

Molecular Dynamics Simulations of Micellar Structures and Solute Solubilization

Molecular dynamics (MD) simulations have become a powerful tool to investigate the structure, dynamics, and interactions within surfactant systems at an atomistic or coarse-grained level. nih.govmdpi.com These simulations model the time evolution of a system of interacting atoms or particles using classical mechanics, providing a detailed view of processes like micelle formation and the solubilization of guest molecules. mdpi.com

Detailed MD simulations have been performed on systems containing non-ionic surfactants closely related to C16E8, such as octaethylene glycol monododecyl ether (C12E8). nih.gov These studies reveal the complex structural organization within a micelle. For instance, in mixed micelles of C12E8 and an ionic surfactant like sodium dodecyl sulfate (B86663) (SDS), the hydrophobic dodecyl groups of both surfactants were found to be separately distributed within the micellar core. nih.gov The hydrophilic polyoxyethylene (POE) groups of C12E8 exhibit interesting behavior; in the presence of sodium ions (Na+), the POE chain can wrap around the ion to form a compact, crown-ether-like complex, significantly altering the micellar structure. nih.govresearchgate.net

MD simulations are particularly valuable for understanding how different types of solutes are solubilized within micelles. The location of a solubilized molecule is influenced by its properties, such as hydrophobicity and polarity. researchgate.net Studies on related systems have shown:

Nonpolar solutes like cyclohexane (B81311) are typically located deep within the hydrophobic core of the micelle.

Aromatic solutes such as benzene (B151609) and phenol (B47542) are often found at the interface between the hydrophobic core and the hydrophilic palisade layer. nih.govresearchgate.net

Thermodynamic Modeling of Self-Assembly and Mixed Surfactant Systems

The self-assembly of surfactants into micelles is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions. Thermodynamic models aim to quantify these driving forces to predict the conditions under which micelles form, particularly the critical micelle concentration (CMC).

For polyoxyethylene alkyl ethers, two main opposing factors influence micellization as a function of temperature:

Surfactant Solubility : The thermal solubility of individual surfactant monomers in water disfavors micellization. researchgate.net

Headgroup Dehydration : As temperature increases, the hydrophilic ethylene (B1197577) oxide chains become dehydrated. This dehydration increases the effective hydrophobicity of the surfactant, which in turn favors micellization. researchgate.net

The relative strength of these two effects determines whether the CMC increases or decreases with temperature. researchgate.net For surfactants with longer ethylene oxide chains, the dehydration effect often dominates, leading to a decrease in CMC at higher temperatures. researchgate.net

Experimental studies on octaethylene glycol monotetradecyl ether (C14E8), a close analog of C16E8, have been used to determine key thermodynamic parameters for the solubilization of various molecules. nih.gov The standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) of solubilization can be evaluated from the temperature dependence of the partition coefficient of a solute between the aqueous and micellar phases. nih.gov

Table 1: Thermodynamic Parameters for Solubilization of n-Alkylbenzenes in Octaethylene Glycol Monotetradecyl Ether (C14E8) Micelles at 298.2 K Data derived from experimental studies on a related compound.

Solubilizate ΔG° (kJ mol⁻¹) ΔH° (kJ mol⁻¹) TΔS° (kJ mol⁻¹)
Toluene -21.0 -13.6 7.4
Ethylbenzene -24.4 -16.4 8.0
n-Propylbenzene -27.8 -19.4 8.4
n-Butylbenzene -31.2 -22.3 8.9
n-Pentylbenzene -34.7 -25.0 9.7

Source: Data adapted from reference nih.gov

In mixed surfactant systems, such as those containing C12E8 and n-octyl-β-D-thioglucoside (OTG), thermodynamic analysis reveals how the components interact. nih.gov For the C12E8/OTG system, it was found that the micellization process behaves almost ideally, with the ethoxylated surfactant (C12E8) primarily controlling the process. nih.gov The addition of the sugar-based surfactant was observed to increase the clouding temperature, a characteristic property of ethoxylated surfactants. nih.gov Such thermodynamic and physical characterizations are essential for designing mixed surfactant systems with tailored properties.

Development and Validation of Force Fields for Polyethylene (B3416737) Glycol Ethers

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used. A force field is a set of parameters and mathematical functions that describes the potential energy of a system of particles. Significant effort has been dedicated to developing and validating accurate force fields for polyethylene glycol (PEG) and its ether derivatives. nih.govrsc.org

Commonly used force fields for these systems include the General AMBER Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS). nih.govrsc.orgrsc.org However, standard versions of these force fields sometimes show significant deviations from experimental data for neat PEG oligomers. rsc.orgacs.org Consequently, researchers have focused on refining these force fields to better reproduce key physical properties. nih.govacs.org

The development process often involves fitting force field parameters to match experimental data for properties like liquid density and dielectric constants over a range of temperatures. nih.govresearchgate.net The quality of the developed force field is then validated by comparing simulation results for other properties—such as self-diffusion coefficient, viscosity, and enthalpy of vaporization—against experimental values. nih.govrsc.org

Recent studies have shown that a modified GAFF-compatible force field provides excellent agreement with experimental data for various PEG oligomers. nih.govrsc.org For instance, for a PEG tetramer, the refined GAFF force field reproduced experimental data for density and diffusion coefficient to within 5%, and viscosity to within 10%. rsc.org In contrast, the standard OPLS force field showed much larger deviations for dynamic properties like diffusion and viscosity. rsc.org Analysis of partial charge distributions and dihedral angles in these studies revealed their significant impact on the structural behavior of PEG oligomers, highlighting the importance of accurate parameterization. rsc.org

Table 2: Comparison of Force Field Performance for Simulating Liquid Poly(ethylene glycol) Dimethyl Ether (diglyme, G2)

Property Standard GAFF New GAFF-compatible FF
Density Good Excellent
Dielectric Constant Fair Excellent
Self-diffusion Coefficient Fair Good
Shear Viscosity Poor Good
Vaporization Enthalpy Fair Good

Source: Data summarized from findings in reference nih.gov

These validated force fields are crucial for enabling predictive and reliable simulations of systems containing polyethylene glycol ethers, including C16E8. nih.gov

Predictive Models for Critical Micelle Concentration and Surface Adsorption

Predicting the critical micelle concentration (CMC) and surface adsorption behavior of surfactants without extensive experimentation is a major goal of computational chemistry. researchgate.netfirp-ula.org Various models have been developed, ranging from empirical relationships to more sophisticated thermodynamic theories.

One successful approach is the development of Quantitative Structure-Property Relationship (QSPR) models. firp-ula.org These models establish a statistical relationship between a property of interest (like log CMC) and a set of molecular descriptors calculated from the surfactant's structure. For non-ionic surfactants, key descriptors often represent the size of the hydrophobic group, the size of the hydrophilic group, and the structural complexity. firp-ula.org For linear alkyl ethoxylates, accurate predictions can be made using parameters as straightforward as the number of carbon atoms in the alkyl chain and the number of ethylene oxide units. firp-ula.org

Molecular thermodynamic models offer a more physically grounded approach. researchgate.net These theories account for the free energy contributions associated with transferring different parts of the surfactant molecule from the bulk water to the micelle or to the air-water interface. These contributions typically include:

The hydrophobic effect driving the hydrocarbon tail out of the water.

Interactions between the hydrophilic headgroups at the interface.

Conformational constraints on the alkyl chains within the micellar core.

Such models have been successfully applied to predict the CMC and the maximum surface concentration (Γmax) for a series of polyoxyethylene alkyl ether surfactants. researchgate.net The theory provides a quantitative link between the thermodynamics of self-assembly in the bulk (micellization) and at the interface (adsorption), enabling the prediction of interfacial properties for new surfactant structures without relying on extrapolation. researchgate.net For C12E8, the CMC is reported to be approximately 8 x 10⁻⁵ M at 25 °C. wikipedia.org Predictive models would use the structural features of C16E8 to estimate its CMC based on established relationships between alkyl chain length and micellization.

Applications of Octaethylene Glycol Monohexadecyl Ether in Protein Biochemistry and Structural Biology Research

Solubilization and Stabilization of Integral Membrane Proteins for Structural Analysis

The primary challenge in studying integral membrane proteins (IMPs) is their insolubility in aqueous solutions. Detergents like octaethylene glycol monohexadecyl ether are indispensable for overcoming this hurdle. The process of solubilization involves the disruption of the lipid bilayer and the formation of detergent micelles around the hydrophobic transmembrane domains of the protein. sigmaaldrich.com This creates a soluble protein-detergent complex that can be handled in an aqueous environment.

A successful solubilization protocol yields a high amount of the target protein in a stable and active state. sigmaaldrich.com The choice of detergent is critical, as harsh detergents can lead to protein denaturation and loss of function. Nonionic detergents such as octaethylene glycol monohexadecyl ether are generally considered mild and are often favored for their ability to maintain the native conformation of the protein. The stability of the protein-detergent complex is essential for subsequent structural analysis techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govnih.gov In fact, the development of strategies to stabilize the folded state of membrane proteins is a key area of research, with the ultimate goal of obtaining high-resolution structural information. nih.govnih.gov

The effectiveness of a detergent is often related to its physical-chemical properties. Below is a table summarizing key properties of a related and commonly used detergent, octaethylene glycol monododecyl ether (C12E8), which provides a comparative context for understanding the behavior of its longer-chain counterpart, C16E8.

PropertyValue
Synonyms C12E8, Dodecyl octaethylene glycol ether
Molecular Formula CH3(CH2)11(OCH2CH2)8OH
Molecular Weight 538.75 g/mol
Critical Micelle Concentration (CMC) 0.11 mM
Aggregation Number 123
Form Solid

This table presents data for Octaethylene glycol monododecyl ether (C12E8) for comparative purposes. sigmaaldrich.comsigmaaldrich.com

Maintenance of Native-like Protein Conformation in Detergent Environments

A crucial aspect of using detergents in membrane protein research is their ability to mimic the native lipid bilayer and maintain the protein's natural, functional conformation. nih.gov Octaethylene glycol monohexadecyl ether, with its amphipathic nature, forms micelles that shield the hydrophobic surfaces of the membrane protein from the aqueous solvent, thereby preventing aggregation and denaturation. sigmaaldrich.com The maintenance of a native-like structure is paramount for functional assays and for obtaining meaningful structural data. nih.gov

Research has shown a direct correlation between the presence of a detergent shield and the preservation of native-like protein conformations, particularly in techniques like native mass spectrometry where proteins are transferred to the gas phase. nih.gov The release of detergent molecules during this transition is thought to compete with the structural collapse of the protein, allowing for the observation of its near-native state. nih.gov The ability of non-ionic detergents to preserve the intricate folds of a protein is a significant advantage in these studies.

Detergent Exchange Methodologies for Membrane Protein Purification and Analysis

Often, the optimal detergent for initial solubilization of a membrane protein is not the most suitable for subsequent purification steps or final structural analysis. This necessitates a process known as detergent exchange. nih.gov This is a critical step where the initial detergent is replaced by a different one that is more compatible with the downstream application, such as a specific type of chromatography or crystallization. nih.govbohrium.com

Methodologies for detergent exchange are varied and their effectiveness can be inconsistent. nih.govbohrium.com Common techniques include dialysis, size-exclusion chromatography, and affinity chromatography-based methods. sigmaaldrich.com The efficiency of the exchange is crucial, as residual amounts of the initial detergent can interfere with subsequent experiments. nih.gov Studies have shown that incomplete detergent exchange is a common issue, highlighting the need for robust and validated protocols. nih.govbohrium.com The choice of the final detergent, such as octaethylene glycol monohexadecyl ether, is dictated by its compatibility with the intended analytical technique and its ability to maintain protein stability.

Reconstitution of Membrane Proteins into Artificial Lipid Environments

To study membrane proteins in an environment that more closely resembles their native state, they are often reconstituted into artificial lipid environments such as liposomes or nanodiscs. nih.govnih.gov This process typically involves removing the detergent from a solution containing the purified protein-detergent complex and lipids. As the detergent concentration falls below its critical micelle concentration, the lipids self-assemble into a bilayer, incorporating the membrane protein. nih.gov

The reconstitution of membrane proteins into these model membranes is essential for a wide range of functional studies, including transport assays and ligand binding experiments. nih.govmdpi.com Different methods have been developed for reconstitution, including detergent removal by dialysis, the use of adsorbent beads, and dilution. mdpi.com The choice of method and the specific lipids used can significantly impact the activity and orientation of the reconstituted protein. nih.gov This step is a cornerstone for investigating the intricate relationship between a membrane protein and its lipid environment. researchgate.net

Studies on Protein Unfolding and Refolding Dynamics in Surfactant Solutions

Surfactants like octaethylene glycol monohexadecyl ether are also valuable tools for studying the fundamental processes of protein unfolding and refolding. nih.gov By carefully controlling the concentration of the surfactant, researchers can induce the unfolding of a protein and then study its refolding pathways upon removal or dilution of the surfactant. These studies provide insights into the forces that govern protein stability and the mechanisms of protein folding.

The interaction between proteins and surfactants is complex and depends on the nature of both the protein and the surfactant. walshmedicalmedia.com Studies have shown that the hydrophobic tail length of a surfactant can influence its propensity to unfold a protein. nih.gov Understanding these interactions is not only crucial for optimizing protocols for membrane protein purification but also for developing strategies to prevent protein aggregation and for designing formulations for therapeutic proteins. nih.gov The ability to control the folding state of a protein with surfactants offers a powerful experimental system for biophysical chemists.

Enzymological Applications and Mechanistic Studies Utilizing Octaethylene Glycol Monohexadecyl Ether

Development of Mixed Micellar Assays for Enzyme Activity

The use of octaethylene glycol ethers, particularly the monododecyl ether (C12E8), has been pivotal in the design of spectrophotometric mixed micellar assays for various enzymes. nih.govnih.gov These assays provide a reliable and advantageous alternative to traditional methods that often employ detergents like Triton X-100 or sodium dodecyl sulfate (B86663) (SDS). nih.gov

A key application is seen in the study of lipid acyl hydrolase (LAH) activity of patatin, a glycoprotein (B1211001) from potato tubers. nih.gov A mixed micellar system was developed using octaethylene glycol monododecyl ether (C12E8) to solubilize the substrate, p-nitrophenyl butyrate (B1204436) (PNP-butyrate). nih.gov This system allows for the investigation of patatin's substrate requirements in a controlled micellar environment. nih.gov The detergent itself was found to not interfere with the enzyme's activity, a crucial factor for accurate kinetic analysis. nih.gov

Similarly, a mixed micellar assay was designed for lipoxygenase (LOX) activity at a neutral pH using C12E8. nih.gov This assay effectively solubilizes linoleic acid within the micelles, overcoming issues of turbidity that can arise from protonated fatty acids. nih.gov This C12E8-based system proved superior to those using Tween 20, as it does not interfere with the UV-absorption band of the hydroperoxide product, allowing for clearer measurements. nih.gov

The development of these assays hinges on the principle that the enzyme's activity responds to the surface concentration of the substrate within the micelle, rather than its simple molarity in the bulk solution. nih.govnih.gov This provides a more accurate representation of the conditions at the enzyme's active site when acting on lipid substrates.

Characterization of Enzyme Kinetics in Micellar Substrate Systems

The unique environment provided by octaethylene glycol monoether micelles allows for a more nuanced understanding of enzyme kinetics. nih.govnih.gov In these systems, kinetic parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km) can be determined with greater precision. nih.govnih.gov

For both patatin LAH and lipoxygenase, it was observed that the Vmax was independent of the concentration of the mixed micelles. nih.govnih.gov More significantly, the Km value, when expressed as a mole percentage of the substrate within the micelle, was also independent of the detergent concentration. nih.govnih.gov This is a critical finding, as it allows for the determination of a concentration-independent Km, reflecting the true affinity of the enzyme for its substrate at the micellar surface. nih.govnih.gov In contrast, when the Km was expressed in terms of molar concentration, it showed a dependency on the C12E8 concentration. nih.govnih.gov

This ability to determine a concentration-independent Km, both as a mole percentage and as the absolute number of substrate molecules per micelle, is a major advantage of using octaethylene glycol monoether-based mixed micellar systems. nih.govnih.gov It permits a more fundamental investigation into the substrate requirements and catalytic mechanism of lipid-metabolizing enzymes.

Below is an interactive data table summarizing the kinetic findings for patatin LAH in a C12E8 mixed micellar system.

Kinetic ParameterObservation in C12E8 Micellar SystemSignificance
Vmax Independent of mixed micelle concentration. nih.govIndicates that the maximum rate of reaction is not limited by the number of micelles available.
Km (expressed as mol%) Independent of C12E8 concentration. nih.govRepresents the true affinity of the enzyme for the substrate at the micellar surface.
Km (expressed in molarity) Dependent on C12E8 concentration. nih.govHighlights the importance of considering the substrate's surface concentration in micellar systems.

Influence of Surfactant Environment on Enzyme Stability and Catalytic Efficiency

The surfactant environment created by polyethylene (B3416737) glycol (PEG) and its derivatives can significantly influence the stability and catalytic efficiency of enzymes. While direct studies on octaethylene glycol monohexadecyl ether are limited, research on related polyethylene glycols provides valuable insights into these effects.

Studies on the enzyme lysozyme (B549824) in the presence of PEG have shown that the polymer can enhance thermal stability. nih.gov The addition of PEG improved the residual activity of lysozyme after incubation at high temperatures. nih.govsci-hub.se This stabilizing effect is attributed to two primary mechanisms: the suppression of enzyme aggregation due to increased hydrophobic interactions between PEG and the protein at elevated temperatures, and the stabilization of the enzyme's secondary structure, which delays unfolding. nih.govsci-hub.se

The catalytic efficiency, often represented by the kcat/Km ratio, has also been shown to be preserved or even enhanced in the presence of PEG. For lysozyme, while high temperatures led to a drop in catalytic activity due to denaturation, the loss of activity was substantially lower in the presence of PEG. sci-hub.se This suggests that the surfactant environment helps to maintain the enzyme's conformational integrity, which is essential for its catalytic function.

Interfacial Phenomena and Applications in Advanced Materials Research Involving Octaethylene Glycol Monohexadecyl Ether

Formation of Surfactant-Templated Polymer Films and Structural Control

The self-assembly of surfactants can be harnessed to create highly ordered, structured polymer films. Octaethylene glycol monohexadecyl ether is instrumental in modulating the formation of these films, particularly in mixed surfactant systems.

Research on surfactant-templated polymer films has utilized systems composed of the polymer polyethylenimine (PEI), the cationic surfactant cetyltrimethylammonium bromide (CTAB), and the non-ionic surfactant C16E8. usc.es In these systems, solid films, which can be several microns thick, spontaneously assemble at the air/water interface. usc.es These films are composed of an ordered array of surfactant micelles encased in the polymer. usc.es

While C16E8 alone shows minimal interaction with PEI, it exhibits a strong interaction with the cationic surfactant CTAB, forming mixed micelles. usc.es The composition of these mixed micelles is a critical factor in controlling the structure of the resulting polymer-surfactant film. By varying the percentage of C16E8 in the mixed micelles, it is possible to control the film's properties. Generally, increasing the concentration of C16E8 leads to a decrease in both the thickness and the degree of structural order within the films. usc.es However, research has shown that films can still be formed with as little as 20% cationic surfactant, demonstrating the versatility of C16E8 in tuning these structures. usc.es The addition of C16E8 to CTAB/PEI systems results in a general decrease in the level of structure, indicating a reduction in the crystallinity and/or thickness of the films compared to those formed with 100% CTAB. usc.es

Table 1: Effect of C16E8 on Surfactant-Templated Film Properties

ParameterEffect of Increasing C16E8 ConcentrationObservation Source
Film ThicknessDecreases usc.es
Degree of Order / CrystallinityDecreases usc.es
Interaction with PEIVery little interaction observed usc.es
Interaction with CTABStrong interaction, forms mixed micelles usc.es

Interactions with Dyes and Pigments in Formulations

The micellar structures formed by C16E8 in aqueous solutions serve as microenvironments that can solubilize and interact with various molecules, including dyes and pigments. This property is crucial in formulations for inks, paints, and cosmetics.

The interaction with fluorescent dyes like pyrene (B120774) is a well-documented example. Pyrene is a hydrophobic molecule with low solubility in water, but it can be readily incorporated into the hydrophobic core of C16E8 micelles. usc.es This solubilization leads to significant changes in pyrene's photophysical properties. The fluorescence spectrum of pyrene is highly sensitive to the polarity of its microenvironment. usc.esresearchgate.net When pyrene moves from the polar aqueous phase into the nonpolar interior of a C16E8 micelle, a characteristic change in its fluorescence emission spectrum is observed. researchgate.netnih.gov This phenomenon is widely used to determine the critical micelle concentration (CMC) of surfactants. usc.esnih.gov

In aqueous solutions below the CMC, pyrene exhibits low-intensity monomer fluorescence. usc.esnih.gov As C16E8 micelles form, pyrene molecules are partitioned into the micellar core, leading to an increase in monomer fluorescence and the potential for excimer formation if the concentration of the probe within the micelle is high enough. usc.esresearchgate.netnih.gov

Table 2: Photophysical Changes of Pyrene upon Interaction with C16E8 Micelles

PropertyPyrene in Water (below CMC)Pyrene in C16E8 Micelles (above CMC)Observation Source
SolubilizationLowHigh (within hydrophobic core) usc.esresearchgate.net
Fluorescence EnvironmentPolarNonpolar / Hydrophobic usc.es
Monomer Emission IntensityLowHigh researchgate.netnih.gov
Excimer EmissionNegligiblePossible, depends on probe concentration usc.esnih.gov

For pigments, which are solid particles, surfactants like C16E8 act as wetting and dispersing agents. paint.orgevonik.com The process of creating a stable pigment dispersion involves wetting the pigment surface, breaking down agglomerates, and stabilizing the individual particles against re-agglomeration. evonik.com The amphiphilic nature of C16E8 allows it to adsorb onto the pigment surface, with the hydrophobic tail anchoring to the particle and the hydrophilic head extending into the aqueous medium. This creates a stabilizing layer that prevents particles from coalescing due to forces like van der Waals attractions. evonik.com

Role as an Accelerator in Solute Diffusion through Polymeric Matrices

The transport of solutes through polymer networks, such as hydrogels, is a critical process in applications ranging from drug delivery to separation technologies. nih.govnih.gov Solute diffusion is governed by factors including the polymer network's mesh size, the solute's size, and the chemical interactions between the solute, polymer, and solvent. nih.govrsc.org

While direct studies detailing the role of C16E8 as a diffusion accelerator are not widespread, the incorporation of surfactants into a polymer matrix can theoretically enhance solute transport through several mechanisms. The diffusion of a solute through a hydrogel requires the molecule to find a free volume or an opening between polymer chains to move through. nih.gov The presence of C16E8 can alter the hydrogel matrix. For instance, the formation of surfactant micelles within the polymer network could create hydrophobic channels, facilitating the transport of nonpolar solutes that would otherwise have poor mobility in a highly aqueous environment.

Templating Agents in Solvothermal Synthesis of Nanomaterials and Metal Oxides

In the bottom-up synthesis of nanomaterials, precise control over size, shape, and crystallinity is paramount as these features dictate the material's properties. ulaval.ca The solvothermal method, which involves a chemical reaction in a sealed, heated vessel containing a solvent, is a common technique for producing crystalline nanomaterials. researchgate.netsciepub.com Surfactants like C16E8 can act as "soft templates" or structure-directing agents in these syntheses, guiding the formation of specific nanostructures. semanticscholar.orgresearchgate.net

The mechanism involves the self-assembly of surfactant molecules into micelles in the reaction solvent. These micelles act as templates around which inorganic precursors hydrolyze and condense. The size and shape of the micelles (e.g., spherical, cylindrical) influence the morphology of the final inorganic product. After the material is formed, the surfactant template is typically removed through washing or calcination, leaving behind a porous nanostructure or discrete nanoparticles. rsc.org

For example, in the synthesis of titanium dioxide (TiO2), various surfactants, including non-ionic ones like Triton X-100, have been used to control particle size and phase. mdpi.comdergipark.org.tr The use of surfactants in a sol-gel process can retard the crystallization of anatase and rutile titania, leading to smaller grain sizes and a larger active surface area. researchgate.netfrontiersin.org Similarly, surfactants have been employed in the synthesis of metal oxides like Eu2O3 and LiFePO4 to produce nanorods by directing the crystal growth. researchgate.netresearchgate.net The choice of surfactant is critical, as different surfactants can lead to different morphologies under similar reaction conditions. dergipark.org.tr While specific examples extensively detailing C16E8 are not as common as for other non-ionic surfactants, its fundamental properties make it a viable candidate for this application.

Table 3: Role of Surfactants in Nanomaterial Synthesis

NanomaterialSurfactant(s) Used in StudiesRole of SurfactantResulting Morphology/EffectObservation Source
Titanium Dioxide (TiO2)Triton X-100, Pluronic P123, PEGTemplate/StabilizerControl of crystallite size, uniform particle distribution mdpi.com
Titanium Dioxide (TiO2)CTAB, SDS, Triton X-100Dispersion/StabilizationCTAB provided more stable suspension than SDS or Triton X-100 dergipark.org.tr
Cuprous Oxide (Cu2O)Polyvinylpyrrolidone (PVP K-30)Modifier/Growth ControlUniform, single-crystalline octahedral nanoparticles sciepub.com
LiFePO4Sodium Dodecyl Sulphonate (SDS)Self-assembling templateUniformly dispersed nanorods researchgate.net
Gold (Au)CBDEB, DBDEB (custom cationic)Reducing and Capping AgentSpherical and triangular nanoparticles nih.gov

Emerging Research Directions and Future Prospects of Octaethylene Glycol Monohexadecyl Ether

Advanced Applications in Bio-Mimetic Systems and Engineered Interfaces

The amphiphilic nature of Octaethylene glycol monohexadecyl ether (C16E8) makes it an ideal candidate for constructing bio-mimetic systems that mimic the structure and function of biological membranes. These systems are crucial for fundamental studies in cell biology and for developing advanced biomedical technologies.

Researchers utilize nonionic surfactants like C16E8 and its close relative, Octaethylene glycol monododecyl ether (C12E8), to create artificial environments for studying membrane proteins. sigmaaldrich.com Many vital cellular proteins, such as receptors and enzymes, are embedded within the cell membrane, making them notoriously difficult to study in their native state. C16E8 can form micelles that encapsulate these proteins, shielding their hydrophobic domains from the aqueous environment while keeping them soluble and functional. caymanchem.com This allows for detailed investigation of their structure and mechanism, which is critical for drug discovery and understanding disease pathways.

A significant area of application is in the formation of mixed micellar systems for enzyme assays. For instance, a mixed micellar assay using C12E8 was successfully designed to determine the activity of patatin, a lipid acyl hydrolase. nih.gov In such systems, the substrate is incorporated into the micelles, and the surfactant facilitates the interaction between the enzyme and the substrate in a controlled, membrane-like environment. nih.gov The kinetic parameters of the enzyme can be precisely determined, offering insights that are not achievable with traditional assay methods. nih.gov The use of C16E8 in these assays is expected to provide a more lipid-like environment due to its longer alkyl chain, potentially yielding even more biologically relevant data.

Furthermore, these surfactants are used to form vesicles—spherical bilayers that resemble simplified cell models. A related compound, pentaethylene glycol monododecyl ether (C12E5), has been shown to form multilamellar vesicles under specific conditions. wikipedia.org These vesicles can be engineered as sophisticated drug delivery vehicles, encapsulating therapeutic agents and releasing them at targeted sites. The specific properties of C16E8, such as its critical micelle concentration (CMC) and aggregation number, can be fine-tuned to control the size, stability, and release characteristics of these delivery systems.

Table 1: Applications in Bio-Mimetic Systems

Application AreaSpecific UseKey Benefit of Surfactant
Membrane Protein Research Solubilization of membrane-bound proteins (e.g., ATPase) sigmaaldrich.comMaintains protein in a native-like, functional state sigmaaldrich.com
Enzyme Kinetics Creation of mixed micellar assays for lipophilic enzymes nih.govProvides a membrane-mimicking interface for accurate kinetic studies nih.gov
Drug Delivery Formation of vesicles (liposomes) for encapsulating drugsAllows for controlled release and targeted delivery of therapeutics
Bio-interfaces Engineering surfaces to control protein adsorption and cell adhesionModifies surface properties to enhance biocompatibility

Integration with Novel Solvents and Sustainable Chemical Processes

The principles of green chemistry increasingly guide the development of new chemical processes, emphasizing the reduction of hazardous substances and waste. rsc.org Solvents are a primary concern, as they often constitute the largest mass component in chemical reactions and are frequently toxic or environmentally harmful. nih.gov Nonionic surfactants like Octaethylene glycol monohexadecyl ether represent a promising class of alternatives.

A key sustainable application for nonionic surfactants is in separation and extraction processes, particularly through a phenomenon known as cloud-point extraction. jcchems.com When an aqueous solution of a nonionic surfactant like C16E8 is heated above a specific temperature (its cloud point), the solution becomes turbid and separates into two phases: a surfactant-rich phase and an aqueous phase. jcchems.com This property can be exploited to extract and concentrate various organic pollutants, metal ions, or valuable biomolecules from dilute aqueous streams, offering an energy-efficient and solvent-free alternative to conventional extraction methods. jcchems.com

The selection of solvents is a critical aspect of making chemical manufacturing more sustainable. Guides have been developed to rank solvents based on their environmental impact, promoting the use of "greener" options like water, ethanol, and certain ethers while discouraging the use of hazardous substances like benzene (B151609) and chloroform (B151607). nih.gov Surfactants like C16E8, when used in aqueous systems, help to expand the utility of water, the most benign solvent, to a wider range of chemical transformations.

Table 2: Comparison of Solvent Properties in the Context of Green Chemistry

Solvent/SystemClassificationKey Sustainability FeatureRelevant Application
WaterRecommended Green SolventNon-toxic, abundant, non-flammablePrimary medium for C16E8 systems
EthanolRecommended Green SolventBiodegradable, produced from renewable resourcesCo-solvent in some formulations
Aqueous C16E8 Solution Green SystemEnables reactions of non-polar compounds in water; allows for cloud-point extraction jcchems.comPhase-transfer catalysis, pollutant removal
DichloromethaneHazardousToxic, persistent environmental pollutantReplaced by greener alternatives in processes like polycarbonate synthesis nih.gov
BenzeneHighly HazardousCarcinogenic, highly flammableAvoided in modern chemical synthesis

Predictive Design of Surfactant Systems for Targeted Research Outcomes

The ability to predict the behavior of surfactants before engaging in extensive and costly experiments is a major goal in materials science and chemical engineering. Computational chemistry and molecular modeling have become indispensable tools for achieving this predictive power, accelerating the design of surfactant systems tailored for specific applications. rsc.org

Molecular dynamics (MD) simulations, for example, provide a detailed, atomistic view of how surfactant molecules like C16E8 behave in solution and at interfaces. acs.org By simulating the interactions between surfactant molecules and with the solvent, researchers can predict fundamental properties such as the critical micelle concentration (CMC), aggregation number (the number of molecules in a micelle), and the shape and size of the resulting aggregates.

A study using MD simulations on the related surfactant monododecyl pentaethylene glycol (C12E5) at an air-water interface provides a template for the type of insights that can be gained. acs.org These simulations revealed the precise orientation of the surfactant molecules at the interface: the hydrophobic dodecyl chains were tilted at an angle relative to the surface, while the hydrophilic glycol chains were more perpendicularly aligned and relatively stiff. acs.org The simulations also showed that the surfactant molecules remained firmly anchored at the interface over the simulation timescale. acs.org This level of detail is crucial for understanding how these surfactants modify surface tension and form stable films, which is essential for applications in foams, emulsions, and coatings.

By applying these predictive models to C16E8, scientists can systematically investigate how changes in its structure—such as altering the length of the alkyl chain or the ethylene (B1197577) glycol headgroup—would affect its performance. This in-silico design process allows for the rapid screening of potential surfactant candidates for a targeted outcome, whether it be optimizing the solubilization of a specific drug, designing a more efficient detergent, or creating a highly stable emulsion for industrial use.

Table 3: Predicted Properties from Molecular Dynamics (MD) Simulations of Surfactants

PropertyDescriptionImportance for DesignExample Finding (from C12E5 study) acs.org
Molecular Orientation The average tilt angle of the hydrophobic and hydrophilic chains at an interface.Affects packing density and interfacial film properties.Hydrophobic chains tilted ~43°; hydrophilic chains tilted ~11°.
Surface Coverage The area occupied by a single surfactant molecule at an interface.Determines the efficiency of surface tension reduction.Simulation was run at a constant 0.55 nm²/molecule.
Chain Flexibility The degree of movement and conformation of the alkyl and glycol chains.Influences the fluidity and permeability of surfactant layers.Alkyl and glycol chain ends showed significant flexibility.
Interfacial Stability The tendency of surfactant molecules to remain at the interface versus desorbing into the bulk solution.Crucial for the long-term stability of emulsions and foams.Molecules were firmly attached to the surface during the simulation.

Methodological Advancements in Characterization and Computational Approaches

The precise characterization of Octaethylene glycol monohexadecyl ether is fundamental to ensuring its quality, understanding its behavior, and applying it effectively. A suite of advanced analytical techniques is employed to verify its identity, purity, and physicochemical properties.

Standard chromatographic and spectroscopic methods form the bedrock of characterization. Gas Chromatography (GC) is used to assess the purity of the compound, ensuring it meets specifications (typically ≥98.0%). sigmaaldrich.com Mass spectrometry (MS) confirms the molecular weight by identifying the mass-to-charge ratio of the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming that the arrangement of atoms conforms to that of C16E8. caymanchem.com Techniques like Thin-Layer Chromatography (TLC) are also used for rapid purity checks. caymanchem.com

Beyond these standard methods, significant advancements lie in the integration of computational approaches with experimental data. rsc.org As discussed previously, computational chemistry is no longer just a tool for verification but a predictive method in its own right. rsc.org The synergy between computational modeling and physical characterization is particularly powerful. For example, while experimental techniques can measure bulk properties like the CMC, computational simulations can provide a molecular-level explanation for why the CMC has a particular value. This combined approach leads to a much deeper and more comprehensive understanding of the surfactant system.

These advanced methodologies allow for a multi-scale characterization of C16E8 systems, from the electronic structure of a single molecule to the macroscopic behavior of a bulk solution. This detailed understanding is what enables the rational design and engineering of C16E8 for sophisticated applications in nanotechnology, materials science, and medicine.

Table 4: Key Characterization Techniques for Octaethylene Glycol Monohexadecyl Ether

TechniqueAbbreviationPurposeInformation Obtained
Gas Chromatography sigmaaldrich.comGCPurity AssessmentPercentage purity of the sample.
Mass Spectrometry caymanchem.comMSMolecular Weight VerificationMass-to-charge ratio, confirming formula weight.
Nuclear Magnetic Resonance Spectroscopy caymanchem.comNMRStructural ElucidationConfirms the connectivity and chemical environment of atoms.
Thin-Layer Chromatography caymanchem.comTLCPurity AnalysisQualitative assessment of the number of components in a sample.
Molecular Dynamics Simulations acs.orgMDPredictive Behavioral AnalysisPredicts self-assembly, interfacial properties, and molecular orientation.

Q & A

Q. What are the key physicochemical properties of Octaethylene glycol monohexadecyl ether (C16E8) relevant to its use in membrane protein studies?

Methodological Answer: C16E8 is a nonionic surfactant with a hydrophilic octaethylene glycol headgroup and a hydrophobic hexadecyl chain. Key properties include:

  • Molecular formula : C28H58O9 (molecular weight: ~594.86) .
  • Purity : Commercial batches may show variability (e.g., 92.1% purity via SFC/MS vs. 100% by GC area) .
  • Stability : Stable under recommended storage conditions (-20°C for pure form; -80°C in solvents) but incompatible with strong acids/alkalis or oxidizing agents .
  • Critical Micelle Concentration (CMC) : Critical for solubilizing membrane proteins; requires empirical determination via fluorescence or surface tension assays .

Q. What safety protocols are recommended for handling C16E8 in laboratory settings?

Methodological Answer:

  • PPE : Wear safety goggles, impervious gloves, and lab coats to avoid skin/eye contact. Use respirators if aerosol formation is possible .
  • Ventilation : Ensure fume hoods or local exhaust systems to minimize inhalation of vapors/aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., bentonite), clean with ethanol, and dispose as hazardous waste .
  • Storage : Store at -20°C in sealed containers, away from ignition sources .

Advanced Research Questions

Q. How can researchers address discrepancies in purity assessments of C16E8 across analytical methods?

Methodological Answer: Discrepancies arise from method-specific limitations (e.g., GC may miss non-volatile impurities, while SFC/MS or NMR detects structural heterogeneity). To resolve:

  • Multi-Method Validation : Combine GC, SFC/MS, and NMR to assess average ethylene oxide chain length and alkyl homogeneity .
  • Batch Documentation : Request certificates of analysis (CoA) from suppliers detailing purity metrics and analytical conditions .

Q. What experimental strategies optimize C16E8 in mixed micellar assays for lipoxygenase activity at neutral pH?

Methodological Answer:

  • Micelle Composition : Blend C16E8 with zwitterionic detergents (e.g., CHAPS) to balance protein stability and enzymatic activity .
  • CMC Adjustment : Measure CMC under assay conditions (e.g., pH 7.4, ionic strength) using pyrene fluorescence to ensure micelle integrity .
  • Kinetic Monitoring : Use stopped-flow spectroscopy to track lipoxygenase activity, adjusting surfactant/protein ratios to prevent inhibition .

Q. How does C16E8’s ethylene oxide chain length influence micelle structure in X-ray crystallography?

Methodological Answer:

  • Headgroup Flexibility : Longer ethylene oxide chains (e.g., C16E8 vs. C12E8) enhance protein solubilization but may reduce crystal lattice order.
  • Empirical Optimization : Screen C16E8 concentrations (0.1–2% w/v) and additives (e.g., lipids) to balance micelle size and crystal formation .
  • Contrast Matching : Use small-angle X-ray scattering (SAXS) to correlate micelle dimensions with ethylene oxide hydration .

Q. What are the implications of limited ecotoxicological data for C16E8 in environmental risk assessment?

Methodological Answer:

  • In Silico Modeling : Apply QSAR models to predict biodegradation (e.g., BIOWIN) or bioaccumulation (e.g., logKow ~3.5) .
  • In Vitro Assays : Use fish hepatocyte models (e.g., RTG-2 cells) to assess metabolic turnover rates and metabolite toxicity .
  • Regulatory Alignment : Follow OECD 301D guidelines for ready biodegradability testing in wastewater scenarios .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on C16E8’s toxicity in cell-based assays?

Methodological Answer:

  • Source Verification : Cross-reference SDS data (e.g., MedChemExpress classifies it as non-hazardous ) with peer-reviewed studies noting mild cytotoxicity at >0.5% w/v .
  • Dose-Response Calibration : Perform MTT assays across concentrations (0.01–1% w/v) to establish cell-line-specific tolerance thresholds .
  • Impurity Screening : Test commercial batches for trace solvents (e.g., residual ethylene oxide) via GC-MS .

Novel Applications

Q. Can C16E8 be repurposed for PROTAC synthesis or drug delivery systems?

Methodological Answer:

  • PROTAC Linker Design : Utilize C16E8’s PEG-like properties to enhance solubility of bifunctional molecules. Optimize linker length via stepwise ethoxylation .
  • Nanoparticle Functionalization : Incorporate C16E8 into lipid-polymer hybrids to improve payload encapsulation efficiency (>80% via dialysis ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.